molecular formula C12H11N3O4 B455589 Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 514800-95-4

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B455589
CAS No.: 514800-95-4
M. Wt: 261.23g/mol
InChI Key: VTXNCCMRLCHRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound featuring a pyrazole ring system, a privileged scaffold in medicinal and materials chemistry . Pyrazole derivatives are extensively investigated for their diverse biological activities, with some exhibiting significant cytotoxicity against various human cancer cell lines, including colorectal carcinoma and leukemia . The nitro group and aromatic ester functionality on this molecule make it a valuable intermediate for synthesizing more complex heterocyclic systems . Researchers utilize such nitro-pyrazole compounds as key precursors in the development of potential therapeutic agents. Some pyrazole-based molecules have been shown to induce p53-mediated apoptosis and activate autophagy proteins in cellular studies, highlighting their mechanism in triggering cell death pathways . Beyond biomedical applications, structurally related pyrazole compounds are also explored in materials science for their optoelectronic properties and potential use in organic semiconductor applications . This reagent is intended for use in organic synthesis and pharmaceutical research as a building block.

Properties

IUPAC Name

methyl 3-[(4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNCCMRLCHRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl 3-bromomethylbenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Compounds :

  • Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate : Nitro group at pyrazole position 4.
  • Methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate (): Additional methyl groups at pyrazole positions 3 and 5.
  • Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate (): Bromo substituent replaces nitro; benzene has a 4-methoxy group.

Analysis :

  • Electronic Effects: The nitro group (-NO2) is strongly electron-withdrawing, enhancing the electrophilicity of the pyrazole ring.

Functional Group Modifications on the Benzene Ring

Key Compounds :

  • This compound : Ester (-COOCH3) at position 3.
  • 3-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[1-(4-isopropylphenyl)propyl]benzamide (): Ester replaced with an amide (-CONH-).

Analysis :

  • Polarity and Solubility : The amide group in enhances hydrogen-bonding capacity compared to the ester, likely increasing solubility in polar solvents .
  • Biological Relevance : Amides are common in pharmaceuticals due to metabolic stability, suggesting the amide analog may have distinct bioactivity .

Substituent Diversity in Methyl Benzoate Derivatives ()

Examples from include:

  • Methyl 3-(trifluoromethyl)benzoate : Electron-withdrawing CF3 group.
  • Methyl 3,5-bis(trifluoromethyl)benzoate : Dual CF3 groups.
  • Methyl 3,4-dimethoxybenzoate : Electron-donating methoxy groups.

Analysis :

  • Electronic Tuning : Trifluoromethyl groups enhance lipophilicity and electron deficiency, whereas methoxy groups increase electron density on the benzene ring. These differences impact reactivity in substitution or coupling reactions .

Data Table: Structural and Molecular Comparison

Compound Name (Reference) Pyrazole Substituents Benzene Substituents Functional Group Molecular Formula Molar Mass (g/mol)
This compound 4-nitro None Ester C12H11N3O4 285.24 (calculated)
Methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate 3,5-dimethyl-4-nitro None Ester C14H14N4O4 326.29 (calculated)
Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate 4-bromo 4-methoxy Ester C13H13BrN2O3 341.16 (calculated)
3-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[1-(4-isopropylphenyl)propyl]benzamide 4-nitro None Amide C23H26N4O3 406.48

Implications of Structural Differences

  • Crystallography and Packing : Compounds like those in and likely exhibit distinct crystal packing due to steric (methyl) or electronic (bromo, nitro) effects. Tools like SHELXL () are critical for resolving such structures .
  • Hydrogen Bonding: The nitro and ester groups act as hydrogen-bond acceptors, whereas amides () participate as both donors and acceptors, influencing supramolecular assembly () .
  • Synthetic Flexibility : The diversity of substituents in and highlights the modularity of benzoate-pyrazole hybrids for tailored applications .

Biological Activity

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H11_{11}N3_3O4_4, with a molar mass of approximately 261.24 g/mol. The compound features a benzoate moiety with a methyl ester functional group and a 4-nitro-1H-pyrazol-1-yl substituent, which enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may modulate enzyme activities or receptor functions. This interaction is crucial for understanding its pharmacological properties .

Key Reactions

The compound can participate in several chemical reactions, which are essential for its biological activity:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution : The ester group can undergo hydrolysis under acidic or basic conditions, forming carboxylic acids .

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory , analgesic , and antimicrobial properties. This compound has been investigated for its potential therapeutic effects in various biological assays.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Anti-inflammatory Effects :
    • A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers compared to control groups, suggesting potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    • A comparative study showed that this compound exhibited higher antimicrobial activity than structurally similar compounds, reinforcing its potential as a lead compound for drug development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey DifferencesBiological Activity
Methyl 3-(4-amino-1H-pyrazol-1-yl)methylbenzoateContains an amino group instead of a nitro groupPotentially lower anti-inflammatory activity
Methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoateNitro group on a different positionDifferent reactivity
Methyl 3-(5-methylthiazolyl)benzoateContains a thiazole instead of a pyrazole ringDifferent chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.